molecular formula C17H20O2S2 B14463696 2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) CAS No. 67610-65-5

2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)

Cat. No.: B14463696
CAS No.: 67610-65-5
M. Wt: 320.5 g/mol
InChI Key: OQZZONXGVXCSPK-UHFFFAOYSA-N
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Description

2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) is an organic compound characterized by the presence of two ethan-1-ol groups connected through a diphenylmethylene disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) typically involves the reaction of diphenylmethane with ethan-1-ol in the presence of a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired disulfide bridge.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bridge, yielding thiol derivatives.

    Substitution: The ethan-1-ol groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic catalysts facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) exerts its effects involves the interaction of its disulfide bridge with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins and enzymes. This compound may also interact with cellular membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediylbis(ethan-1-ol): Similar structure but lacks the diphenylmethylene group.

    Diphenyl disulfide: Contains the disulfide bridge but lacks the ethan-1-ol groups.

    Ethan-1-ol derivatives: Compounds with similar ethan-1-ol groups but different bridging structures.

Uniqueness

2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) is unique due to the combination of its diphenylmethylene disulfide bridge and ethan-1-ol groups

Properties

CAS No.

67610-65-5

Molecular Formula

C17H20O2S2

Molecular Weight

320.5 g/mol

IUPAC Name

2-[2-hydroxyethylsulfanyl(diphenyl)methyl]sulfanylethanol

InChI

InChI=1S/C17H20O2S2/c18-11-13-20-17(21-14-12-19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2

InChI Key

OQZZONXGVXCSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(SCCO)SCCO

Origin of Product

United States

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